(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Description
(Z)-N-(3-Allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a benzothiazole-derived compound featuring a Z-configuration imine bond, a 3-allyl substituent on the benzothiazole ring, and a 4-(methylthio)benzamide moiety. Benzothiazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-methylsulfanyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-3-12-20-15-6-4-5-7-16(15)23-18(20)19-17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDEKADZQVDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, especially at the methylthio group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced benzo[d]thiazole derivatives.
Substitution: Various substituted benzamides or thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for the development of functional materials.
Mechanism of Action
The mechanism by which (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and the allyl group are likely key features in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1. N-((Z)-4-((3r,5r,7r)-Adamantan-1-yl)-3-(3-Amino-1,4-dioxonaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-Difluorobenzamide (Compound 3 from )
- Structural Features: Replaces benzothiazole with a thiazole core fused to a naphthoquinone and adamantane group.
2.1.2. N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g from )
- Structural Features: Thiadiazole core with a 3-methylphenyl group and dimethylamino acryloyl substituent.
- Physicochemical Properties: Higher solubility due to the dimethylamino group (polar) and a melting point of 200°C. IR peaks at 1690 and 1638 cm⁻¹ confirm two carbonyl groups .
- Spectral Data : MS m/z 392 (M⁺), with key fragments at m/z 105 (100% abundance) .
2,4-Dichloro-N-(1,3-Thiazol-2-yl)benzamide ()
- Structural Features : Simple thiazole core with chlorinated benzamide.
- Biological Activity : Exhibits anti-inflammatory and analgesic properties, attributed to the electron-withdrawing chloro substituents enhancing electrophilicity .
Substituent Effects on Bioactivity and Reactivity
Key Observations :
- Steric Effects : The adamantane group in Compound 3 introduces steric bulk, likely reducing conformational flexibility compared to the allyl group in the target compound .
- Solubility: Dimethylamino and polar groups (e.g., in 4g) improve aqueous solubility, whereas adamantane and methylthio groups prioritize lipid membrane interactions .
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 358.43 g/mol. The structure comprises a benzothiazole moiety , which is linked to a methylthio-substituted benzamide . The Z-configuration of the ylidene group contributes to its biological properties.
Research indicates that this compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the degradation of tryptophan, which can suppress T-cell proliferation and contribute to tumor immune evasion. By inhibiting IDO, this compound may enhance anti-tumor immunity and exhibit anti-inflammatory properties .
Anticancer Activity
Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The inhibition of IDO allows for increased levels of tryptophan, promoting T-cell activity against tumors .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation. The modulation of immune responses through IDO inhibition plays a critical role in this aspect .
Antimicrobial Properties
Preliminary studies suggest that related compounds have shown antimicrobial activity, indicating potential applications in infectious diseases. However, specific data on the antimicrobial efficacy of this compound remains limited .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of IDO activity in vitro, correlating with enhanced T-cell proliferation in cancer models. |
| Study 2 | Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly. |
| Study 3 | Reported cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity. |
Synthesis and Chemical Reactions
The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : Achieved through cyclization reactions involving 2-aminothiophenol and aldehydes.
- Allylation : The core is allylated using allyl halides in the presence of bases.
- Condensation with Methylthio-benzamide : This final step forms the target compound through condensation reactions.
Q & A
Q. What are the critical synthetic steps and reaction conditions for optimizing the yield of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide?
The synthesis involves multi-step reactions, including cyclocondensation of substituted benzo[d]thiazole precursors with 4-(methylthio)benzoyl chloride. Key steps include:
- Allylation : Introducing the allyl group to the thiazole ring under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Isomer control : Maintaining the (Z)-configuration by optimizing reaction pH (6.5–7.5) and avoiding prolonged heating . Yield optimization requires precise temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with characteristic shifts for the allyl group (δ 5.1–5.8 ppm) and methylthio substituent (δ 2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 383.12 [M+H]⁺) and detects impurities .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Anti-inflammatory potential : ELISA-based inhibition of TNF-α or COX-2 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance antiproliferative activity?
- Substituent modifications : Replace the methylthio group with sulfonamide or morpholinosulfonyl moieties to improve solubility and target affinity .
- Stereochemical tuning : Compare (Z)- and (E)-isomers via X-ray crystallography to assess conformational effects on binding .
- Bioisosteric replacement : Substitute the allyl group with propargyl or ethoxyethyl chains to evaluate pharmacokinetic impacts .
- Data-driven SAR : Use clustering analysis of IC₅₀ values from analogs (e.g., fluoro- or nitro-substituted derivatives) to identify critical functional groups .
Q. What computational methods are effective for predicting target interactions and resolving mechanistic contradictions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or tubulin, prioritizing residues with hydrogen-bonding potential (e.g., benzamide carbonyl to Lys246) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate docking poses and assess entropy-driven binding .
- Contradiction resolution : Cross-validate in silico predictions with mutagenesis (e.g., alanine scanning of predicted binding sites) .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Purity verification : Reanalyze disputed compounds via HPLC and NMR to rule out batch-specific impurities .
- Mechanistic follow-up : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects contributing to divergent results .
Q. What strategies improve solubility and pharmacokinetics for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to prolong half-life .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Q. Which experimental approaches are optimal for target identification?
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 screening : Perform genome-wide knockouts in cancer cells to identify synthetic lethal partners .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified recombinant targets (e.g., EGFR, tubulin) .
Methodological Notes
- Data tables : Comparative IC₅₀ values for analogs (e.g., 4-Amino-N-(6-methoxybenzothiazol-2(3H)-ylidene)benzamide: IC₅₀ = 8.2 µM vs. target compound: IC₅₀ = 2.4 µM) highlight substituent effects .
- Contradiction analysis : Conflicting reports on COX-2 inhibition may arise from assay type (ELISA vs. Western blot) or cell model (murine vs. human macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
